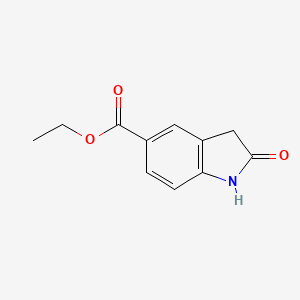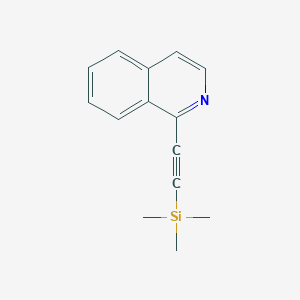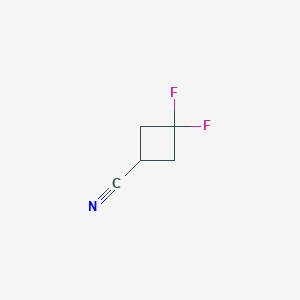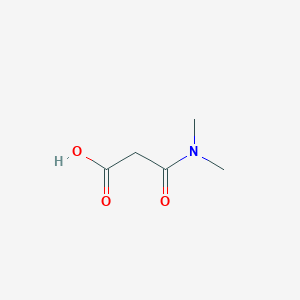
3-(二甲氨基)-3-氧代丙酸
描述
“3-(Dimethylamino)-3-oxopropanoic acid” is a tertiary amino compound and a beta-amino acid . It is also known as N,N-dimethyl-beta-alanine . The CAS Number is 6300-04-5 and the molecular weight is 117.15 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Dimethylaminopropylamine (DMAPA) is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .
Molecular Structure Analysis
The InChI code for “3-(Dimethylamino)-3-oxopropanoic acid” is 1S/C5H11NO2/c1-6(2)4-3-5(7)8/h3-4H2,1-2H3,(H,7,8) and the InChI key is JMOXSQYGVIXBBZ-UHFFFAOYSA-N .
Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Physical And Chemical Properties Analysis
The boiling point of “3-(Dimethylamino)-3-oxopropanoic acid” is 140-142/0.15 Torr and the melting point is 143-144 .
科学研究应用
Synthesis of Lanthanide Complexes
3-(Dimethylamino)-3-oxopropanoic acid is used in the synthesis of novel lanthanide complexes . These complexes are synthesized by solvent evaporation with 3-dimethylaminobenzoic acid and 5,5′-dimethyl-2,2′-bipyridine as ligands . The complexes exhibit dimeric structures based on X-ray diffraction analysis . They have a wide range of applications due to their structural composition and ionic properties .
Thermodynamics and Fluorescence Properties
The thermodynamic function of these lanthanide complexes is calculated by heat capacity fitting . In addition, the fluorescence spectra of these complexes are studied, and the fluorescence lifetime values are determined . The energy transfer mechanism of these complexes is also elucidated .
Dyeing Polyester Fabrics
3-(Dimethylamino)-3-oxopropanoic acid is used in the synthesis of disperse dyes for dyeing polyester fabrics . The enaminone compounds 3-Dimethylamino-1-arylpropenones are synthesized by reacting para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . These dyes are created by reacting enaminone derivatives with phenyldiazonium salt .
Antimicrobial Activities
The synthetic dyes created using 3-(Dimethylamino)-3-oxopropanoic acid are assessed for their expected biological activity against fungus, yeast, and Gram-positive and Gram-negative bacteria .
Self-Cleaning and UV Protection
Zinc oxide nanoparticles are applied for polyester fabrics treatment to impart them a self-cleaning quality, increase their light fastness, enhance their antibacterial efficacy, and enhance UV protection .
Analysis of Glucose Content
3-(Dimethylamino)-3-oxopropanoic acid has been used to analyze glucose content from the extraction of starch and soluble sugars .
Quantifying the Activity of Peroxidase and Manganese Peroxidase
3-(Dimethylamino)-3-oxopropanoic acid can be used to quantify the activity of peroxidase and manganese peroxidase .
安全和危害
The safety data sheet for a similar compound, Dimethylaminopropylamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation .
未来方向
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers . This suggests potential future directions in the study of this compound and its derivatives.
作用机制
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3-(Dimethylamino)-3-oxopropanoic acid may also interact with various cellular targets.
Mode of Action
For instance, some compounds are known to alter the hyper/hypomethylation of human cancer suppressor gene promoters, proto-oncogene promoters, and the whole genome, causing low/high expression or gene mutation .
Biochemical Pathways
Related compounds have been shown to play a role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds may affect multiple biochemical pathways, leading to a broad spectrum of biological effects.
Result of Action
Similar compounds have been reported to have various biological effects, including reducing wrinkles and firming sagging skin . It’s also been suggested that these compounds may boost brain health by raising acetylcholine levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect a compound’s stability and activity. For instance, denitrifying microbiota in kitchen waste composting has been shown to play a role in the biodegradation of aromatic metabolites . .
属性
IUPAC Name |
3-(dimethylamino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-6(2)4(7)3-5(8)9/h3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDXGMLXZNIGBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288234 | |
| Record name | 3-(Dimethylamino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylcarbamoyl)acetic acid | |
CAS RN |
42783-81-3 | |
| Record name | 3-(Dimethylamino)-3-oxopropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42783-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethylamino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylcarbamoyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxybenzo[d]thiazole](/img/structure/B1315470.png)
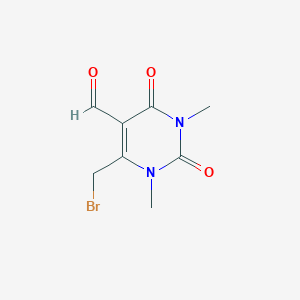
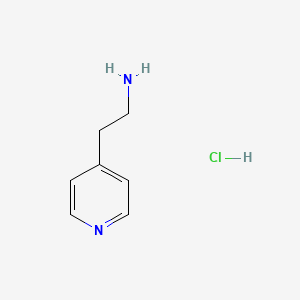


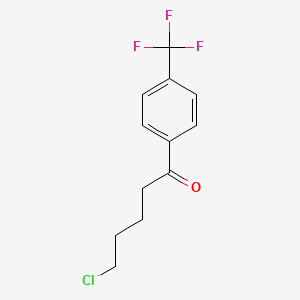

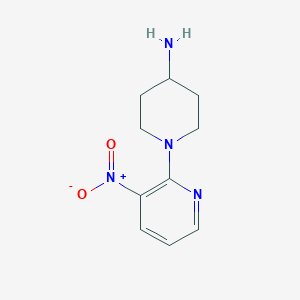
![1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-](/img/structure/B1315493.png)
